5-Bromo-2-chloro-4-fluorobenzenesulfonyl chloride
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Overview
Description
5-Bromo-2-chloro-4-fluorobenzenesulfonyl chloride is an organosulfur compound with the molecular formula C6H2BrCl2FO2S. It is a derivative of benzenesulfonyl chloride, featuring bromine, chlorine, and fluorine substituents on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-4-fluorobenzenesulfonyl chloride typically involves the sulfonylation of 5-Bromo-2-chloro-4-fluorobenzene. This can be achieved by reacting the aromatic compound with chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method enhances efficiency and allows for better control over reaction conditions, leading to higher purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-4-fluorobenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the sulfonyl chloride group can be replaced by other electrophiles.
Nucleophilic Substitution: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamides, sulfonates, or sulfonothioates, respectively.
Reduction: The compound can be reduced to form the corresponding sulfonyl fluoride or sulfonyl hydride under specific conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2), chlorine (Cl2), and sulfuric acid (H2SO4) are commonly used.
Nucleophilic Substitution: Reagents like ammonia (NH3), primary or secondary amines, and alcohols are used under basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
5-Bromo-2-chloro-4-fluorobenzenesulfonyl chloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of sulfonamides, sulfonates, and other derivatives.
Biology: In the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds, particularly those with sulfonamide functional groups.
Industry: In the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-4-fluorobenzenesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is utilized in the modification of biomolecules and the synthesis of complex organic compounds.
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzenesulfonyl chloride: Similar in structure but lacks the bromine and chlorine substituents.
2-Chloro-4-fluorobenzenesulfonyl chloride: Similar but lacks the bromine substituent.
4-Bromobenzenesulfonyl chloride: Similar but lacks the chlorine and fluorine substituents.
Uniqueness
5-Bromo-2-chloro-4-fluorobenzenesulfonyl chloride is unique due to the presence of three different halogen substituents on the benzene ring. This unique combination of substituents imparts distinct reactivity and properties, making it valuable in specific synthetic applications and research studies.
Biological Activity
5-Bromo-2-chloro-4-fluorobenzenesulfonyl chloride is a synthetic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications based on recent studies and findings.
The compound has the molecular formula C6H2BrClF2O2S and a molecular weight of approximately 307.95 g/mol. It is characterized by the presence of multiple halogens, which enhance its reactivity and potential biological interactions.
The biological activity of this compound is largely attributed to its electrophilic nature. The sulfonyl chloride group can engage in nucleophilic substitution reactions, allowing it to interact with various biological molecules, including proteins and nucleic acids. This interaction can lead to modifications that affect the function of these biomolecules, potentially influencing cellular pathways and disease processes.
Enzyme Inhibition and Protein-Ligand Interactions
Research indicates that compounds similar to this compound are utilized in the study of enzyme inhibition. The sulfonamide group can mimic certain biological structures, making it useful in biochemical assays aimed at understanding protein-ligand interactions.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of benzenesulfonyl derivatives, revealing significant activity against Gram-positive bacteria. For instance, derivatives of related compounds have shown minimum inhibitory concentrations (MIC) ranging from 0.39 to 3.12 mg/L against methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant S. aureus (MRSA) .
Compound | Target Bacteria | MIC (mg/L) | IC50 (mg/L) |
---|---|---|---|
This compound | MSSA | 0.39 - 3.12 | >12.3 |
Related Derivative | MRSA | 0.39 - 1.56 | Not specified |
Related Derivative | Enterococcus faecalis | 6.25 | Not specified |
These findings suggest that derivatives of this compound could serve as potential antibacterial agents, particularly in treating infections caused by resistant strains.
Case Studies
- Antibacterial Activity Evaluation : A study explored the antibacterial effects of various benzenesulfonate derivatives, including those derived from this compound. The results demonstrated that specific structural modifications could enhance antibacterial potency against both MSSA and MRSA strains .
- Mechanistic Insights : Another investigation into the compound's mechanism revealed that the presence of halogen substituents was crucial for its activity, as these groups can participate in halogen bonding, which stabilizes interactions with target enzymes.
Applications in Drug Discovery
The reactivity of this compound makes it a valuable scaffold for synthesizing new therapeutic agents. Its ability to modify biological molecules positions it as a candidate for drug development targeting various diseases, including those affecting the central nervous system .
Properties
IUPAC Name |
5-bromo-2-chloro-4-fluorobenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl2FO2S/c7-3-1-6(13(9,11)12)4(8)2-5(3)10/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWQETLVQGFCBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)S(=O)(=O)Cl)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl2FO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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